Neotheaflavin

Übersicht

Beschreibung

Neotheaflavin is a polyphenolic compound found in black tea, belonging to the family of theaflavins. These compounds are formed during the fermentation process of tea leaves, where catechins undergo enzymatic oxidation. This compound and its derivatives are known for their vibrant red pigments and possess several health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and epigallocatechin gallate, in the presence of polyphenol oxidase and peroxidase . The reaction conditions typically involve controlled temperature and pH to optimize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of tea leaves, where the natural enzymes present in the leaves catalyze the oxidation of catechins. Recent advancements have led to the development of biosynthetic methods that allow for the mass production of this compound using chemical oxidizing reagents or enzymes .

Analyse Chemischer Reaktionen

Types of Reactions: Neotheaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the enzymatic oxidation of catechins to form this compound .

Common Reagents and Conditions: The enzymatic oxidation of catechins to this compound requires polyphenol oxidase and peroxidase as catalysts. The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield .

Major Products Formed: The primary product formed from the oxidation of catechins is this compound. Additionally, this compound 3-gallate, a derivative of this compound, is also formed during the reaction .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Neotheaflavin exhibits significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Research indicates that this compound has a high rate constant for superoxide scavenging, surpassing that of other well-known antioxidants like epigallocatechin gallate. This ability to scavenge free radicals contributes to its protective effects against lipid peroxidation and enhances the activity of various antioxidant enzymes such as glutathione-S-transferase and superoxide dismutase .

Table 1: Antioxidant Activity of this compound

| Property | Value |

|---|---|

| Superoxide Scavenging Rate | |

| Lipid Peroxidation Reduction | Significant |

| Activation of Antioxidant Enzymes | Enhanced |

Cancer Prevention

This compound shows promise as a chemopreventive agent. Studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis through modulation of signaling pathways such as Nuclear Factor kappaB (NF-kappaB) and activator protein-1 (AP-1). These pathways are critical in regulating cellular responses to stress and inflammation, both of which are linked to cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit DNA damage caused by oxidative stress and carcinogens. For instance, it effectively reduced mutagenicity induced by compounds like cyclophosphamide and benzo[a]pyrene in microbial and mammalian test systems .

Metabolic Disorders

Research indicates that this compound may have beneficial effects on metabolic disorders such as obesity and diabetes. Animal studies demonstrate that diets supplemented with this compound lead to significant reductions in serum glucose levels and hepatic triacylglycerol concentrations. The compound enhances systemic energy expenditure by increasing the expression of metabolic genes associated with fat oxidation .

Table 2: Effects on Metabolic Parameters

| Parameter | Effect |

|---|---|

| Serum Glucose Levels | Reduced by >30% |

| Hepatic Triacylglycerol | Decreased |

| Fecal Fat Excretion | Increased |

Anti-Pathogenic Properties

This compound also exhibits antibacterial and antifungal activities. It has been shown to be effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism involves disruption of microbial membranes and inhibition of biofilm formation .

Case Study: Antimicrobial Activity Against MRSA

In controlled studies, this compound demonstrated dose-dependent antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Wirkmechanismus

Neotheaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway .

Vergleich Mit ähnlichen Verbindungen

Neotheaflavin is structurally similar to other theaflavins, such as theaflavin and theaflavin 3-gallate. this compound is unique in its specific molecular structure and the presence of a benzotropolone core . Similar compounds include:

- Theaflavin

- Theaflavin 3-gallate

- Isotheaflavin

- Theaflavate

- Theaflavic acids

This compound stands out due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.

Biologische Aktivität

Neotheaflavin, a compound derived from the oxidation of tea catechins, belongs to the family of theaflavins, which are primarily found in black tea. This compound has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. The following sections will explore these activities in detail, supported by relevant research findings and data.

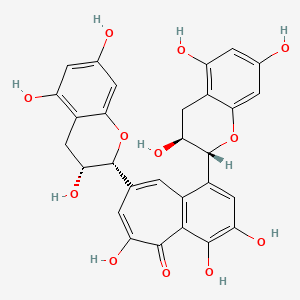

Chemical Structure and Synthesis

This compound is synthesized through the enzymatic oxidation of catechins, specifically involving (+)-catechin and (−)-epicatechin gallate. The structure of this compound includes multiple phenolic hydroxyl groups that contribute to its biological activities.

Table 1: Comparison of Theaflavins

| Theaflavin Type | Source Components | Key Biological Activities |

|---|---|---|

| This compound | (+)-Catechin and (−)-Epicatechin | Antioxidant, anticancer, antimicrobial |

| TF1 | (+)-Catechin and (−)-Epicatechin | Induces apoptosis in cancer cells |

| TF2A | EGCG and EGC | Inhibits angiogenesis |

| TF3 | ECG and EGC | Strong antioxidant, inhibits lipid peroxidation |

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Research Findings : In a study comparing various antioxidants, this compound demonstrated an IC50 value lower than that of α-tocopherol, indicating superior efficacy in inhibiting lipid peroxidation in rat liver homogenates .

Table 2: Antioxidant Efficacy of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.49 |

| α-Tocopherol | 0.62 |

| Butylated Hydroxytoluene (BHT) | 0.75 |

Anticancer Properties

This compound has been implicated in cancer prevention through multiple mechanisms:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic pathways . For instance, studies on ovarian cancer cells showed that this compound reduced cell viability at lower concentrations compared to normal cells .

- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth by modulating key signaling pathways such as NF-kappaB and AP-1, which are critical for cell proliferation and survival .

Case Study: Ovarian Cancer

A study conducted on the effects of this compound on ovarian cancer cells demonstrated:

- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Mechanism : Induction of apoptosis was confirmed via caspase activation assays.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other foodborne pathogens .

- Fungal Activity : this compound demonstrates antifungal activity against Candida albicans and Trichophyton species, with effectiveness dependent on concentration and exposure time .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Trichophyton mentagrophytes | 8 µg/mL |

Eigenschaften

IUPAC Name |

3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-WCQFOESSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.